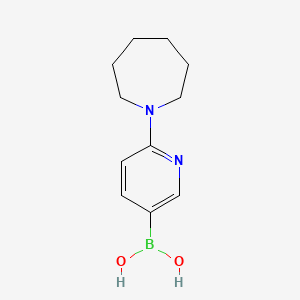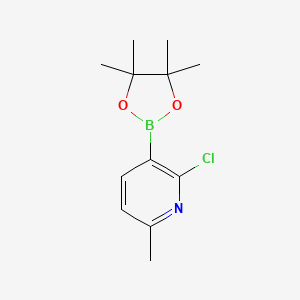
2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid is a carboxylic acid building block . It is a derivative of benzoic acid, which is a common antimicrobial food additive .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid consists of a benzene ring with a carboxylic acid group and a trifluoromethyl group attached to it . The exact steric and electronic properties of this compound have been studied using molecular orbital and empirical methods .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid include a melting point of 110-112°C, a predicted boiling point of 281.5±50.0 °C, and a predicted density of 1.49±0.1 g/cm3 . It is a solid at room temperature and is typically stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用
Synthesis and Evaluation for Analgesic and Antiplatelet Activities
2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid has been investigated for its potential in synthesizing new compounds with significant analgesic and antiplatelet activities. A study highlighted the synthesis of a new compound incorporating this acid, demonstrating its potential as a ligand for the human cyclooxygenase-2 receptor and its effectiveness in analgesic and antiplatelet assays compared to acetylsalicylic acid. This compound showed no significant toxicity, indicating its potential for safer therapeutic applications (Caroline et al., 2019).
Role in Metabolic Pathways and Disease Mechanisms
The acid's derivatives have been studied for their metabolic pathways, showing their transformation into various metabolites with potential implications in disease mechanisms. For instance, the metabolism of isomeric N-methyl-N-nitroso-(methylphenyl)-methylamines to benzoic acid derivatives, including those related to 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid, revealed insights into their potential toxicological and carcinogenic effects (Schweinsberg et al., 1979).
Pharmacokinetic Studies and Drug Delivery
Pharmacokinetic studies of new compounds derived from 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid, such as dibutyldi(4-chlorobenzohydroxamato)tin(IV), have been conducted to understand their distribution, metabolism, and excretion. These studies are crucial for developing effective drug delivery systems and optimizing therapeutic efficacy. The high-performance liquid chromatographic method validated for such studies highlights the compound's potential in antitumor applications and its significant in vivo activity (Yunlan Li et al., 2009).
Neurotoxicological Assessments
Investigations into the neurotoxicological impacts of perfluorinated compounds have indicated that derivatives of 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid might affect proteins crucial for neuronal growth and synaptogenesis. This research is pivotal in understanding the environmental impacts of such compounds on brain development and function, providing insights into potential neurodevelopmental risks (Johansson et al., 2009).
Anti-inflammatory and Anti-hyperlipidemic Properties
Research into the anti-inflammatory and anti-hyperlipidemic actions of benzoic acid derivatives, including those related to 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid, has shown promising results. Compounds like S-2E have demonstrated the ability to inhibit key enzymes involved in cholesterol and fatty acid biosynthesis, suggesting potential therapeutic applications in treating hypercholesterolemia and mixed hyperlipidemia (Ohmori et al., 2003).
Safety and Hazards
特性
IUPAC Name |
2-chloro-4-[2-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-12-7-8(5-6-10(12)13(19)20)9-3-1-2-4-11(9)14(16,17)18/h1-7H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYZJNOSHGYDKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691130 |
Source


|
| Record name | 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid | |
CAS RN |
1237080-49-7 |
Source


|
| Record name | 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578359.png)






![Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B578370.png)
![1-Methyl-7-(methylthio)-1H-pyrimido-[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B578374.png)

![3-[[[3-(EthylaMino)propyl]aMino]Methyl]-4-quinolinol](/img/structure/B578377.png)
![(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid](/img/structure/B578378.png)